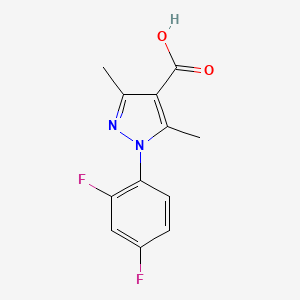
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unfortunately, I couldn’t find specific information about “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”. However, it appears to
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Synthesis of Unique Pyrazole Derivatives : The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, and subsequent chemistry led to unique pyrazole derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are used as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
Structural and Spectral Investigations : Combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives revealed insights into their structural and dynamic properties (Viveka et al., 2016).
Chemical Properties and Applications
Hydrogen Bond Studies : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives highlighted complex hydrogen-bonded framework structures, providing insights into their potential applications in material science and molecular engineering (Asma et al., 2018).
Catalysis in Alcohol Oxidation : Dimeric copper(II) complexes derived from pyrazole derivatives showed catalytic activity in the oxidation of alcohols, indicating their potential use in green chemistry and industrial applications (Maurya & Haldar, 2020).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Agents : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds exhibiting significant potential as drug candidates (Hafez, El-Gazzar, & Al-Hussain, 2016).
Drug Molecule Interaction Studies : In silico studies on pyrazole-based drug molecules revealed their interaction behaviors when docked against bacterial DNA gyrase, suggesting their potential as antibacterial agents (Shubhangi et al., 2019).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWMAIWNVBBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)
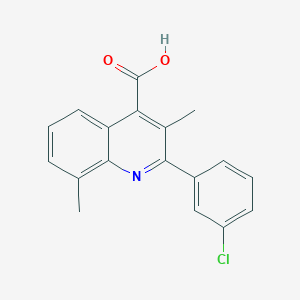
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)
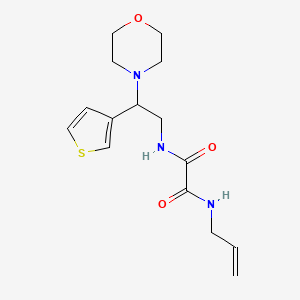
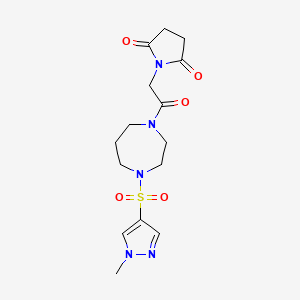
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)
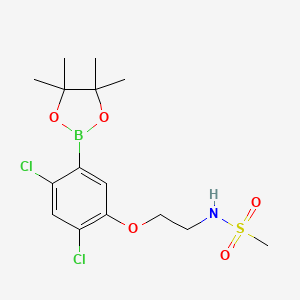
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)
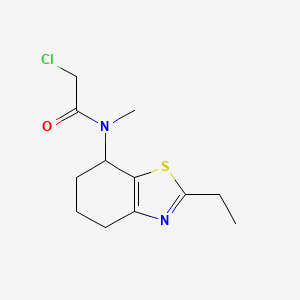
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
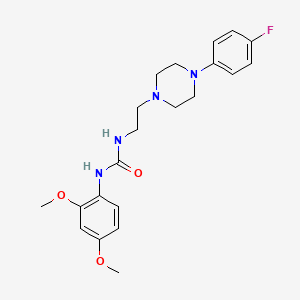
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)